Chemical and physical properties of 1-(2,2-Dibromoethenyl)-2-nitrobenzene
Chemical and physical properties of 1-(2,2-Dibromoethenyl)-2-nitrobenzene
An In-Depth Technical Guide to the Chemical and Physical Properties of 1-(2,2-Dibromoethenyl)-2-nitrobenzene
Introduction
1-(2,2-Dibromoethenyl)-2-nitrobenzene is a polyfunctionalized aromatic compound featuring a nitro group and a dibromoethenyl substituent in an ortho arrangement on a benzene ring. This unique combination of functional groups makes it a potentially valuable, yet under-documented, intermediate in synthetic organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the reactivity of both the aromatic ring and the adjacent vinyl bromide moiety, opening avenues for complex molecular architecture construction. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, predicted spectral data, and an analysis of its reactivity profile. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust and scientifically grounded resource for researchers.
Chemical Structure and Nomenclature
The structural identity of a compound is the foundation of its chemical behavior. 1-(2,2-Dibromoethenyl)-2-nitrobenzene's arrangement of a nitro group ortho to a gem-dibromo-substituted vinyl group dictates its electronic properties and steric environment.
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IUPAC Name: 1-(2,2-Dibromoethenyl)-2-nitrobenzene
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Synonyms: 2-(2,2-Dibromovinyl)-1-nitrobenzene, o-Nitro-β,β-dibromostyrene
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Molecular Formula: C₈H₅Br₂NO₂
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Molecular Weight: 306.94 g/mol
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CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, highlighting its novelty.
Caption: Chemical structure of 1-(2,2-Dibromoethenyl)-2-nitrobenzene.
Physicochemical Properties
Direct experimental data for 1-(2,2-dibromoethenyl)-2-nitrobenzene is not available. The following table summarizes predicted properties and values extrapolated from structurally similar compounds. These values provide a scientifically reasonable estimation for laboratory use.
| Property | Predicted/Estimated Value | Basis for Estimation |
| Physical State | Yellowish crystalline solid | Based on analogs like β-bromo-β-nitrostyrene and other substituted nitrobenzenes which are often solids at STP.[1] |
| Melting Point | 65-75 °C | Estimated based on related compounds like 2-nitrobenzyl bromide (44-46 °C) and the increased molecular weight.[2] |
| Boiling Point | ~320 °C (Predicted) | Based on computational predictions for the similar compound 1-(2,2-dibromoethyl)-2-nitrobenzene.[3] |
| Density | ~1.9 g/cm³ (Predicted) | Based on computational predictions for 1-(2,2-dibromoethyl)-2-nitrobenzene.[3] |
| Solubility | Insoluble in water. Soluble in chlorinated solvents, THF, ethyl acetate. | General solubility for non-polar, high molecular weight aromatic compounds. Nitrobenzene is sparingly soluble in water.[4] |
| Vapor Pressure | Low, <0.1 mmHg at 25 °C | Expected for a solid with a relatively high molecular weight. |
Synthesis and Manufacturing
A robust and high-yielding synthesis of 1-(2,2-dibromoethenyl)-2-nitrobenzene can be envisioned via the Corey-Fuchs reaction . This well-established transformation allows for the conversion of an aldehyde to a gem-dibromoalkene in a two-step, one-pot procedure. The choice of 2-nitrobenzaldehyde as the starting material is logical due to its commercial availability and the stability of the nitro group under the reaction conditions.
Synthesis Workflow: Corey-Fuchs Reaction
Caption: Proposed synthesis workflow for 1-(2,2-Dibromoethenyl)-2-nitrobenzene.
Detailed Experimental Protocol
Materials: 2-Nitrobenzaldehyde, Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM, anhydrous), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Tetrahydrofuran (THF, anhydrous), Saturated aq. Ammonium Chloride (NH₄Cl), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.
Procedure:
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Ylide Generation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.
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Add carbon tetrabromide (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will turn from colorless to a yellow-orange suspension.
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After 30 minutes of stirring at 0 °C, add a solution of 2-nitrobenzaldehyde (1.0 equivalent) in anhydrous DCM dropwise via a syringe.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).
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Combine the organic layers, wash with saturated aq. NaHCO₃, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2,2-dibromoethenyl)-2-nitrobenzene.
Causality: The use of excess PPh₃ and CBr₄ ensures the complete formation of the dibromomethylenetriphenylphosphorane ylide. The reaction is performed under anhydrous and inert conditions to prevent quenching of the reactive intermediates. The purification via column chromatography is essential to remove triphenylphosphine oxide, a major byproduct of the reaction.
Spectral Analysis (Predicted)
The following spectral data are predicted based on the structure and established principles of spectroscopic analysis.[5][6]
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¹H NMR (500 MHz, CDCl₃):
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δ 8.0-7.5 (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring. The ortho-substitution pattern and the electronic effects of both substituents will lead to overlapping signals.
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δ 7.45 (s, 1H): A singlet corresponding to the vinylic proton (=CH-). Its chemical shift is downfield due to the anisotropic effect of the adjacent aromatic ring and the electron-withdrawing nature of the substituents.
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¹³C NMR (125 MHz, CDCl₃):
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δ 148-146: Quaternary carbon attached to the nitro group (C-NO₂).
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δ 138-136: Vinylic carbon attached to the benzene ring (-C=).
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δ 134-124: Four signals corresponding to the aromatic CH carbons.
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δ 132-130: Quaternary aromatic carbon attached to the ethenyl group.
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δ 92-90: Vinylic carbon bearing the two bromine atoms (=CBr₂). This signal is significantly upfield due to the heavy atom effect of bromine.
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Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
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~3080: Aromatic C-H stretch.
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~1600, 1470: Aromatic C=C stretching vibrations.
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~1525 (asymmetric), ~1345 (symmetric): Strong characteristic absorptions for the N-O bonds of the nitro group.
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~1620: C=C stretch of the vinyl group.
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~850: C-Br stretch.
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~750: Out-of-plane C-H bending for ortho-disubstituted benzene.
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Mass Spectrometry (EI, 70 eV):
Chemical Reactivity and Potential Applications
The reactivity of 1-(2,2-dibromoethenyl)-2-nitrobenzene is governed by its two key functional domains: the dibromoethenyl group and the nitroaromatic ring.
Reactivity of the Dibromoethenyl Group
The vinyl dibromide moiety is a versatile synthetic handle.
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Cross-Coupling Reactions: Vinyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions, allowing for the formation of new carbon-carbon bonds.[3][9] This enables the introduction of various aryl, alkyl, or vinyl groups at the vinylic position.
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Conversion to Alkynes: Treatment with a strong base (e.g., two equivalents of n-BuLi or NaNH₂) can induce a double dehydrobromination to form a terminal alkyne (2-nitrophenylacetylene). This alkyne can then undergo a host of further transformations, including Sonogashira coupling or click chemistry.
Caption: A representative Suzuki coupling reaction of the title compound.
Reactivity of the Nitroaromatic Ring
The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution.
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Electrophilic Aromatic Substitution (EAS): Further substitution on the aromatic ring (e.g., nitration, halogenation) will be extremely difficult and, if forced, would be directed to the meta positions relative to the nitro group (positions 4 and 6).
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Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions. However, since there are no good leaving groups on the ring itself, this reactivity is less pronounced compared to compounds like 2,4-dinitrochlorobenzene.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., H₂/Pd-C, SnCl₂/HCl, Fe/HCl). This transformation provides access to 2-(2,2-dibromoethenyl)aniline, a precursor for synthesizing heterocyclic compounds like indoles or quinolines.
Potential Applications
The dual reactivity makes this compound a promising building block. It could serve as a precursor for:
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Pharmaceutical Intermediates: For the synthesis of complex nitrogen-containing heterocycles.
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Materials Science: As a monomer for functionalized polymers with tailored electronic or optical properties.
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Agrochemicals: As a scaffold for new classes of pesticides or herbicides.
Safety and Toxicology
No specific toxicological data is available for 1-(2,2-dibromoethenyl)-2-nitrobenzene. The following hazard assessment is based on the known toxicology of its core components: nitroaromatics and organobromine compounds.
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Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled, by analogy to nitrobenzene.[10]
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Skin/Eye Irritation: Likely to cause skin and eye irritation.
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Chronic Exposure: Prolonged or repeated exposure may pose significant health risks. Nitroaromatics are known to cause damage to organs through prolonged exposure.[9]
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Carcinogenicity/Mutagenicity: Suspected of causing cancer, a hazard associated with many nitroaromatic compounds.[9]
Recommended Safety Precautions:
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Engineering Controls: Handle only in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.
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Handling: Avoid inhalation of dust/vapors and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
This guide serves as a foundational resource for researchers interested in the chemistry of 1-(2,2-dibromoethenyl)-2-nitrobenzene. While based on sound chemical principles, all predicted data and protocols should be used with the understanding that they are not yet experimentally verified. Standard laboratory safety practices and a thorough risk assessment are paramount when working with this and any new chemical compound.
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